1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol
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Overview
Description
1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol is a fluorinated organic compound with the molecular formula C3H2ClF5O2. This compound is notable for its unique structure, which includes both chlorine and fluorine atoms, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol can be synthesized through the reaction of fluorinated alkanes with chlorinated alkanes. One common method involves the fluorination of butane followed by chlorination with ethane .
Industrial Production Methods: Industrial production typically involves a vapor phase process where 1,1,1,3,3-pentachloropropane is fluorinated with hydrogen fluoride in the presence of a vapor phase catalyst . This method is efficient for large-scale production and ensures high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different fluorinated products.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide or potassium hydroxide under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products:
Substitution: Products include various fluorinated alcohols and ethers.
Oxidation: Products include fluorinated carboxylic acids and ketones.
Scientific Research Applications
1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a stabilizer for biological samples.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as a cleaning agent for electronic components.
Mechanism of Action
The mechanism of action of 1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with nucleophiles and electrophiles, facilitating substitution and oxidation reactions.
Pathways Involved: The presence of both chlorine and fluorine atoms allows for unique reaction pathways, including halogen exchange and radical formation.
Comparison with Similar Compounds
1,1,1,3,3-pentafluoropropane: Similar in structure but lacks the hydroxyl groups.
1,3-dichloro-1,1,3,3-tetrafluoropropane-2,2-diol: Contains an additional chlorine atom and fewer fluorine atoms.
Uniqueness: 1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol is unique due to its combination of chlorine and fluorine atoms along with hydroxyl groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-chloro-1,1,3,3,3-pentafluoropropane-2,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF5O2/c4-2(5,6)1(10,11)3(7,8)9/h10-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODPWAQOSRGQFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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